

# Comparative Analysis of BACE1 vs. BACE2 Inhibition by AMG-8718

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## Compound of Interest

Compound Name: AMG-8718

Cat. No.: B15617658

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of **AMG-8718** on the homologous aspartyl proteases, BACE1 and BACE2. The data presented is intended to support research and development efforts in the field of neurodegenerative diseases and other therapeutic areas where BACE1 and BACE2 are implicated.

## Inhibitory Potency of AMG-8718

**AMG-8718** is a potent inhibitor of both BACE1 and BACE2, with a notable selectivity for BACE1. The inhibitory activities are summarized in the table below.

Enzyme	IC50 (μM)
BACE1	0.0007[1]
BACE2	0.005[1]

Table 1: Inhibitory concentration (IC50) of **AMG-8718** against human BACE1 and BACE2 enzymes.

## Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for **AMG-8718** against BACE1 and BACE2 is typically performed using a Fluorescence Resonance Energy

Transfer (FRET) assay.

## BACE1/BACE2 Inhibition FRET Assay

Objective: To quantify the inhibitory potency of **AMG-8718** on the enzymatic activity of BACE1 and BACE2.

Principle: This assay relies on a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by BACE1 or BACE2, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.

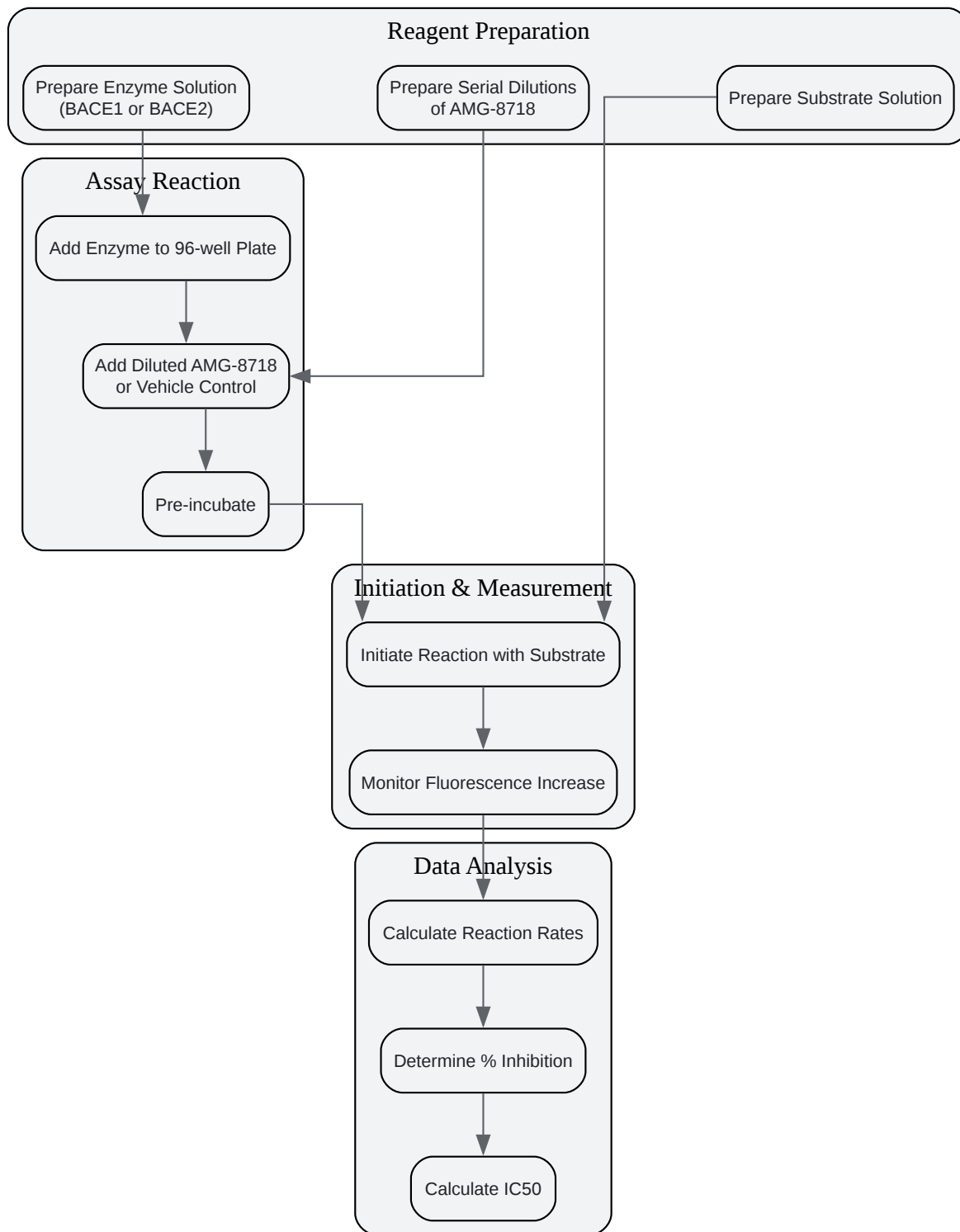
Materials:

- Recombinant human BACE1 or BACE2 enzyme
- Fluorogenic BACE1/BACE2 substrate
- Assay buffer (e.g., Sodium acetate buffer, pH 4.5)
- **AMG-8718** (serially diluted)
- Microplate reader capable of fluorescence detection

Procedure:

- Reagent Preparation:
  - Prepare a working solution of the BACE1 or BACE2 enzyme in the assay buffer.
  - Prepare a working solution of the fluorogenic substrate in the assay buffer.
  - Perform serial dilutions of **AMG-8718** to obtain a range of concentrations.
- Assay Reaction:
  - In a 96-well plate, add the BACE1 or BACE2 enzyme solution.

- Add the serially diluted **AMG-8718** or a vehicle control to the respective wells.
- Pre-incubate the enzyme and the inhibitor for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
- Initiation and Measurement:
  - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
  - Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.
- Data Analysis:
  - Calculate the rate of the enzymatic reaction for each concentration of **AMG-8718**.
  - Determine the percentage of inhibition for each concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the **AMG-8718** concentration and fit the data to a sigmoidal dose-response curve to calculate the IC<sub>50</sub> value.



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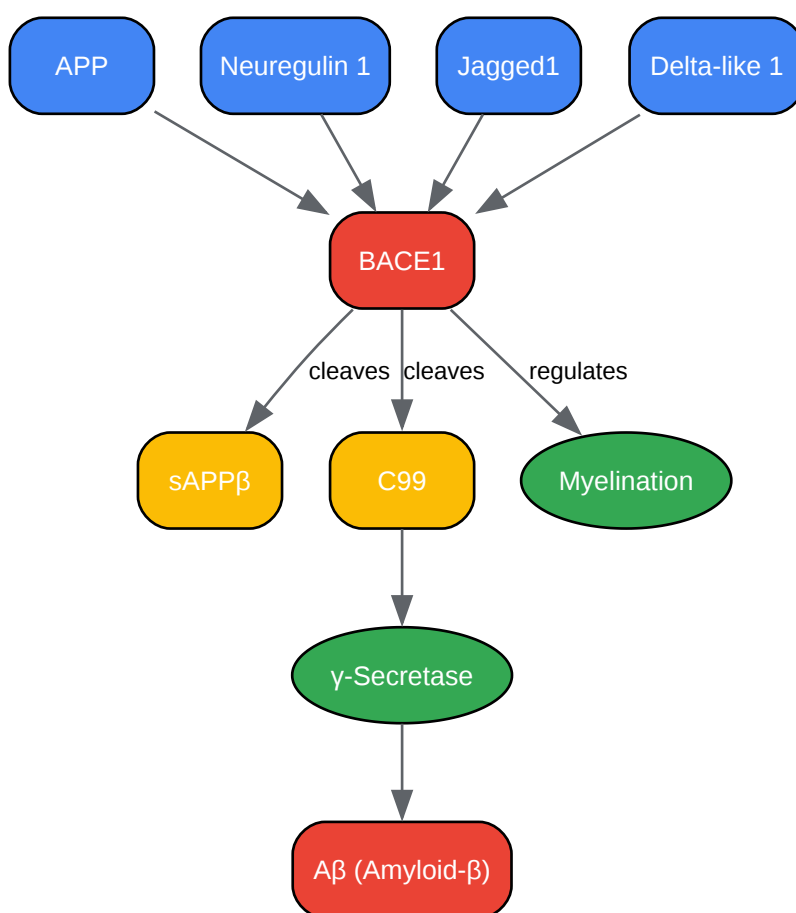
Experimental workflow for BACE1/BACE2 FRET inhibition assay.

## Signaling Pathways

BACE1 and BACE2 have distinct primary substrates and physiological roles. Understanding these pathways is crucial for predicting the potential on-target and off-target effects of inhibitors.

### BACE1 Signaling Pathway

The primary and most studied role of BACE1 is the amyloidogenic processing of the Amyloid Precursor Protein (APP), which is a key step in the generation of amyloid-beta ( $A\beta$ ) peptides implicated in Alzheimer's disease.[2][3][4] BACE1 also cleaves other substrates involved in neuronal function, such as Neuregulin 1 (Nrg1), Jagged1, and Delta-like 1 (Delta1), which play roles in myelination.

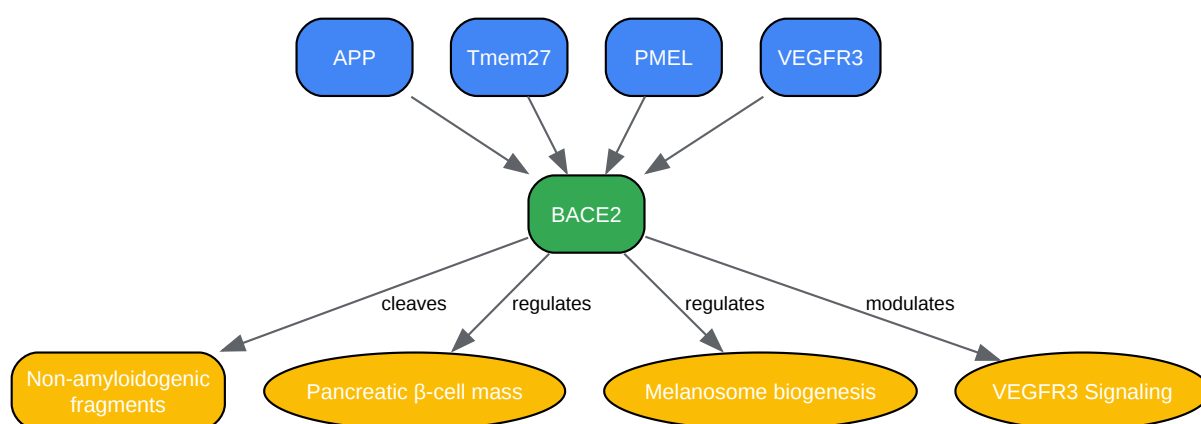


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Simplified BACE1 signaling pathway.

## BACE2 Signaling Pathway

BACE2 also cleaves APP, but its primary cleavage site is within the A $\beta$  domain, which is a non-amyloidogenic pathway that can actually reduce A $\beta$  production.[5] BACE2 has several other key substrates with important physiological functions. It cleaves Tmem27, a protein involved in pancreatic  $\beta$ -cell mass and function.[6] Another substrate is PMEL, which is crucial for melanosome biogenesis and pigmentation.[6] BACE2 also modulates the signaling of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3).[7]



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Key BACE2 signaling pathways.

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